2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.18346091 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibitory Activities and Molecular Docking
A study reported the synthesis of novel compounds with a focus on their enzyme inhibitory potentials against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase enzymes. These compounds, including derivatives of 1,2,4-triazole, were evaluated for their potential as enzyme inhibitors, and molecular docking studies supported their efficacy. This research suggests that these compounds could serve as promising lead molecules for developing therapeutic agents against diseases associated with enzyme dysregulation (Riaz et al., 2020).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of 1,2,4-triazole derivatives, including those with morpholine components, and evaluated their antimicrobial activities. These synthesized compounds were found to possess varying degrees of antimicrobial effectiveness, highlighting their potential in addressing bacterial and fungal infections (Gul et al., 2017).
Synthesis Methods and Molecular Docking
The conventional and microwave-assisted synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues was described, with an emphasis on optimizing reaction conditions for improved yields. These compounds were evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. One compound, in particular, showed good activity against all three enzymes, with structure-activity relationship (SAR) studies and molecular docking providing insights into the mode of binding with the enzymes (Virk et al., 2018).
Metabolism Studies
A metabolism study of a structurally similar compound was conducted to determine the main metabolite structure using chromatography and mass spectrometry. This research is crucial for understanding the metabolic pathways of these compounds and their potential modifications in pharmaceutical applications (Varynskyi & Kaplaushenko, 2020).
Properties
IUPAC Name |
2-[[4-ethyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-4-24-17(12-23-7-9-27-10-8-23)21-22-19(24)28-13-18(25)20-15-11-14(2)5-6-16(15)26-3/h5-6,11H,4,7-10,12-13H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKRGJAPCYUNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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